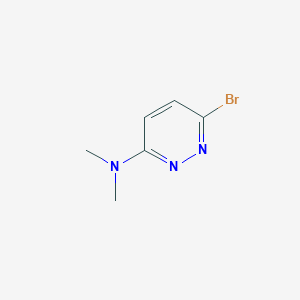

![molecular formula C19H13N5 B169497 3,5-双(1H-苯并[d]咪唑-2-基)吡啶 CAS No. 111397-62-7](/img/structure/B169497.png)

3,5-双(1H-苯并[d]咪唑-2-基)吡啶

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

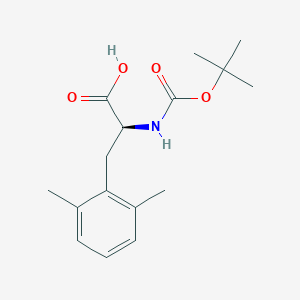

3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine is a compound that features a pyridine core substituted with benzo[d]imidazole groups at the 3 and 5 positions. This structure is related to the family of N-heterocyclic carbenes and imidazo[1,5-a]pyridines, which are known for their stability and versatility in coordination chemistry and catalysis .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of N-heterocyclic carbenes or imidazo[1,5-a]pyridines through the reaction of aminopyridines with various reagents. For example, imidazo[1,5-a]pyridine derivatives have been synthesized from imidazo[1,5-a]pyridin-3-ylidenes and mesoionic carbenes . Additionally, the synthesis of imidazo[1,2-a]pyridines can be achieved by oxidative coupling of 2-aminopyridines with β-keto esters or 1,3-diones .

Molecular Structure Analysis

The molecular structure of a closely related compound, 2,6-bis(1-benzyl-1H-benzo[d]imidazol

科研应用

化学和光谱特性

3,5-双(1H-苯并[d]咪唑-2-基)吡啶及相关化合物已被研究其多样化的化学和光谱特性。例如,Boča等人(2011)全面回顾了含有吡啶-2,6-二基咪唑基(1H-苯并咪唑)的化合物的化学和性质。该回顾总结了制备程序、各种质子化/去质子化形式、复合物以及光谱特性、结构、磁性能和生物/电化学活性等关键性质(Boča, Jameson, & Linert, 2011)。

催化和合成应用

含有吡啶衍生物的杂环N-氧基团在有机合成、催化和药用应用中发挥着重要作用。类似3,5-双(1H-苯并[d]咪唑-2-基)吡啶的化合物已被用于形成金属配合物、设计催化剂,并在不对称催化和合成中使用。它们的用途延伸到药物开发,因为具有抗癌、抗菌和抗炎活性等性质(Li et al., 2019)。Kantam等人(2013)讨论了这类化合物在可回收铜催化体系中用于C-N键形成交叉偶联反应的作用,强调了它们在商业开发中的潜力(Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013)。

生物和医学意义

在关注药物用途和副作用之外的应用时,值得注意的是这些化合物在医药化学中也具有重要意义。例如,Sanapalli等人(2022)回顾了合成的咪唑吡啶基衍生物的抗菌特性和结构-活性关系,突出了它们在对抗多药耐药细菌感染中的重要性(Sanapalli et al., 2022)。同样,Garrido等人(2021)对咪唑[1,2-b]吡啶化合物的全面回顾展示了它们在药物化学中的重要性,特别是在治疗应用方面(Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021)。

未来方向

性质

IUPAC Name |

2-[5-(1H-benzimidazol-2-yl)pyridin-3-yl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5/c1-2-6-15-14(5-1)21-18(22-15)12-9-13(11-20-10-12)19-23-16-7-3-4-8-17(16)24-19/h1-11H,(H,21,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATQTLFKVWKYJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CN=C3)C4=NC5=CC=CC=C5N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648981 |

Source

|

| Record name | 2,2'-(Pyridine-3,5-diyl)bis(1H-benzimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine | |

CAS RN |

111397-62-7 |

Source

|

| Record name | 2,2'-(Pyridine-3,5-diyl)bis(1H-benzimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B169426.png)

![Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate](/img/structure/B169433.png)